HAIYPRH hydrochloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

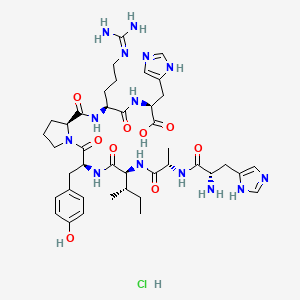

C41H61ClN14O9 |

|---|---|

分子量 |

929.5 g/mol |

IUPAC名 |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride |

InChI |

InChI=1S/C41H60N14O9.ClH/c1-4-22(2)33(54-34(57)23(3)50-35(58)28(42)16-25-18-45-20-48-25)38(61)52-30(15-24-9-11-27(56)12-10-24)39(62)55-14-6-8-32(55)37(60)51-29(7-5-13-47-41(43)44)36(59)53-31(40(63)64)17-26-19-46-21-49-26;/h9-12,18-23,28-33,56H,4-8,13-17,42H2,1-3H3,(H,45,48)(H,46,49)(H,50,58)(H,51,60)(H,52,61)(H,53,59)(H,54,57)(H,63,64)(H4,43,44,47);1H/t22-,23-,28-,29-,30-,31-,32-,33-;/m0./s1 |

InChIキー |

IGFBSSZFVRMZNP-GWXBERCNSA-N |

異性体SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CN=CN3)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CN=CN4)N.Cl |

正規SMILES |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CN=CN3)C(=O)O)NC(=O)C(C)NC(=O)C(CC4=CN=CN4)N.Cl |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of HAIYPRH Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

HAIYPRH hydrochloride, a heptapeptide with the sequence His-Ala-Ile-Tyr-Pro-Arg-His, also widely known as T7, is a synthetic ligand that has garnered significant attention in the field of targeted drug delivery. Its primary mechanism of action is the specific binding to the human transferrin receptor 1 (TfR1), a transmembrane glycoprotein that is ubiquitously expressed and notably overexpressed on the blood-brain barrier (BBB) and various cancer cells, including gliomas.[1][2] This targeted binding facilitates the cellular internalization of conjugated therapeutic and diagnostic agents via receptor-mediated endocytosis. A crucial aspect of HAIYPRH's functionality is its ability to bind to an epitope on the TfR1 that is distinct from the binding site of its natural ligand, transferrin (Tf).[2][3] This non-competitive binding allows for efficient targeting without interference from endogenous Tf, making it a promising vector for delivering payloads across biological barriers and to specific cell populations. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and experimental workflows.

Core Mechanism of Action: Targeting the Transferrin Receptor

The fundamental mechanism of this compound revolves around its high-affinity interaction with the transferrin receptor (TfR). TfR1 is a critical protein for iron homeostasis, responsible for the cellular uptake of iron-bound transferrin.[1] Its expression is significantly upregulated in cells with high iron demand, such as rapidly proliferating cancer cells and the endothelial cells of the BBB.[1][2] HAIYPRH acts as a molecular mimic, leveraging this natural pathway to achieve targeted delivery.

Binding Affinity and Specificity

HAIYPRH was identified through phage display screening and exhibits a high affinity for the human TfR, with a dissociation constant (Kd) in the nanomolar range, comparable to that of holotransferrin.[4] This strong and specific binding is the initial and most critical step in its mechanism of action.

Table 1: Binding Affinity of HAIYPRH to the Human Transferrin Receptor

| Ligand | Dissociation Constant (Kd) | Reference |

| HAIYPRH (T7) | ~10 nM | [4] |

Receptor-Mediated Endocytosis

Upon binding to the TfR, the HAIYPRH-TfR complex is internalized into the cell through clathrin-mediated endocytosis.[3] This process involves the invagination of the cell membrane to form clathrin-coated pits, which then pinch off to become intracellular vesicles. These vesicles transport the HAIYPRH-conjugated cargo into the cell, where it can then be released to exert its therapeutic or diagnostic effect. The presence of transferrin has been shown to enhance the cellular uptake of HAIYPRH-conjugated nanostructures, suggesting a cooperative effect that promotes endocytosis.[5]

Physicochemical Properties of HAIYPRH-Conjugated Nanoparticles

The efficacy of HAIYPRH as a targeting ligand is intrinsically linked to the properties of the nanocarrier to which it is attached. Parameters such as particle size, zeta potential, and drug loading capacity are critical for successful delivery.

Table 2: Physicochemical Properties of Representative HAIYPRH-Conjugated Nanoparticles

| Nanoparticle System | Core Material | Average Size (nm) | Zeta Potential (mV) | Drug Loaded | Drug Loading Efficiency | Reference |

| AuNP-T7 | Gold | 55.0 ± 3.7 | -14.5 ± 3.4 | N/A | N/A | [1][6] |

| PTX-loaded PLGA-PEG NPs | PLGA-PEG | ~70 | Not Specified | Paclitaxel | Not Specified | [7] |

| PTX-loaded Micelles | Solutol HS-15 | 13.45 ± 0.70 | Not Specified | Paclitaxel | 96.39% | [8] |

| Doxorubicin-loaded Nanorods | Mesoporous Silica | Not Specified | Not Specified | Doxorubicin | 18.8% (wt/wt) | [9] |

| PTX-loaded PLGA NPs | PLGA | 216 | Not Specified | Paclitaxel | 10% (w/w) | [10] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action and efficacy of this compound.

In Vitro Cellular Uptake and Viability Assay

This protocol outlines a typical experiment to assess the targeting efficiency and cytotoxic effects of HAIYPRH-conjugated nanoparticles on cancer cells.

Objective: To quantify the cellular uptake and determine the in vitro cytotoxicity of HAIYPRH-conjugated, drug-loaded nanoparticles in a TfR-overexpressing cancer cell line (e.g., U87MG human glioblastoma).

Materials:

-

U87MG cells

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

HAIYPRH-conjugated, paclitaxel-loaded PLGA nanoparticles

-

Unconjugated, paclitaxel-loaded PLGA nanoparticles (control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO

-

96-well plates

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Seeding: Seed U87MG cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C and 5% CO₂.

-

Nanoparticle Treatment:

-

Prepare serial dilutions of HAIYPRH-conjugated and unconjugated nanoparticles in fresh cell culture medium.

-

Remove the old medium from the wells and add the nanoparticle suspensions.

-

Incubate for a specified period (e.g., 4, 12, or 24 hours).

-

-

Cellular Uptake Analysis (Qualitative/Quantitative):

-

For qualitative analysis, nanoparticles can be labeled with a fluorescent dye. After incubation, wash the cells with PBS, fix them, and visualize under a fluorescence microscope.

-

For quantitative analysis, after incubation, wash the cells, detach them, and analyze the fluorescence intensity using a flow cytometer.

-

-

Cell Viability (MTT Assay):

-

After the treatment incubation period, remove the nanoparticle-containing medium.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

-

Remove the MTT solution and add 150 µL of DMSO to dissolve the formazan crystals.[2]

-

Measure the absorbance at 490 nm or 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Endocytosis Inhibition Assay

This protocol is designed to elucidate the specific endocytic pathway involved in the internalization of HAIYPRH-conjugated nanoparticles.

Objective: To determine if the uptake of HAIYPRH-conjugated nanoparticles is an active, energy-dependent process and to identify the specific endocytic pathway.

Materials:

-

U87MG cells

-

Fluorescently labeled HAIYPRH-conjugated nanoparticles

-

Endocytosis inhibitors (see Table 3)

-

Flow cytometer

Procedure:

-

Pre-treatment with Inhibitors:

-

Seed U87MG cells in 24-well plates and grow to confluence.

-

Pre-incubate the cells with various endocytosis inhibitors (at concentrations specified in Table 3) for 30-60 minutes at 37°C.

-

For temperature-dependent uptake, pre-incubate a set of cells at 4°C.

-

-

Nanoparticle Incubation: Add fluorescently labeled HAIYPRH-conjugated nanoparticles to the wells (in the continued presence of the inhibitors) and incubate for 1-2 hours.

-

Analysis:

-

Wash the cells thoroughly with cold PBS to remove non-internalized nanoparticles.

-

Detach the cells and analyze their fluorescence intensity using a flow cytometer.

-

Compare the uptake in inhibitor-treated cells to untreated controls to determine the percentage of inhibition for each pathway.

-

Table 3: Common Endocytosis Inhibitors and Their Mechanisms

| Inhibitor | Target Pathway | Typical Concentration | Reference |

| Cytochalasin D | Macropinocytosis | 20 µM | [11] |

| Amiloride | Macropinocytosis | Varies | [12] |

| Hydroxychloroquine | Clathrin-mediated endocytosis | Varies | [9] |

| Dynasore | Dynamin-dependent endocytosis | Varies | [12] |

| Filipin | Caveolae-mediated endocytosis | Varies | [12] |

In Vivo Glioma Model Study

This protocol provides a representative workflow for evaluating the in vivo efficacy of HAIYPRH-conjugated nanoparticles in a murine glioma model.

Objective: To assess the tumor-targeting ability and therapeutic efficacy of HAIYPRH-conjugated, paclitaxel-loaded nanoparticles in an orthotopic U87MG or C6 glioma mouse model.

Materials:

-

Athymic nude mice or Sprague-Dawley rats

-

U87MG or C6 glioma cells (luciferase-expressing for bioluminescence imaging)

-

HAIYPRH-conjugated, paclitaxel-loaded nanoparticles

-

Control nanoparticle formulations

-

Taxol (commercial paclitaxel formulation)

-

In vivo imaging system (e.g., IVIS)

-

Stereotactic apparatus

Procedure:

-

Tumor Implantation:

-

Anesthetize the mice and secure them in a stereotactic frame.

-

Inject U87MG or C6 cells intracranially to establish an orthotopic glioma model.

-

-

Treatment Administration:

-

Once tumors are established (e.g., confirmed by bioluminescence imaging), randomly assign mice to treatment groups.

-

Administer nanoparticle formulations and controls intravenously (e.g., via tail vein injection). A typical paclitaxel dose might range from 5 to 7.5 mg/kg.[8][10][13]

-

Administer treatments on a predetermined schedule (e.g., every 3 days).[8]

-

-

Monitoring and Efficacy Evaluation:

-

Monitor tumor growth over time using bioluminescence imaging.

-

Record animal body weight and survival.

-

At the end of the study, euthanize the animals and harvest brains and other organs for histological analysis and to determine drug biodistribution.

-

Preclinical Evaluation Workflow

The development of a HAIYPRH-conjugated nanoparticle for clinical application follows a logical progression of experiments.

Conclusion

This compound's mechanism of action, centered on its specific, high-affinity, and non-competitive binding to the transferrin receptor, makes it a highly effective targeting ligand for drug delivery. This peptide facilitates the transport of a wide range of nanoparticle payloads across the blood-brain barrier and into tumor cells via receptor-mediated endocytosis. The extensive preclinical data, supported by the detailed experimental protocols outlined in this guide, underscore the potential of HAIYPRH-based systems in the development of targeted therapies for challenging diseases such as glioblastoma. Further research and clinical translation of this technology hold significant promise for improving therapeutic outcomes.

References

- 1. researchgate.net [researchgate.net]

- 2. The Tumorgenicity of Glioblastoma Cell Line U87MG Decreased During Serial In Vitro Passage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transferrin-Bearing, Zein-Based Hybrid Lipid Nanoparticles for Drug and Gene Delivery to Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation of platinum nanoparticle properties against U87 glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transport of paclitaxel (Taxol) across the blood-brain barrier in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Brain-Penetrating Nanoparticles Improve Paclitaxel Efficacy in Malignant Glioma Following Local Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Improving the Treatment of Brain Gliomas Through Small-Particle-Size Paclitaxel-Loaded Micelles with a High Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How to exploit different endocytosis pathways to allow selective delivery of anticancer drugs to cancer cells over healthy cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Paclitaxel Delivery to the Brain for Glioblastoma Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Search for inhibitors of endocytosis: Intended specificity and unintended consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Paclitaxel Delivery to the Brain for Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]

The HAIYPRH Peptide: A Technical Guide to a Transferrin Receptor-Targeting Ligand

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heptapeptide HAIYPRH, also known as T7, is a synthetic peptide that has garnered significant attention in the field of targeted drug delivery. Identified through phage display technology, HAIYPRH exhibits a high binding affinity for the human transferrin receptor (TfR), a cell surface glycoprotein that is notably overexpressed in proliferating cancer cells and on the endothelial cells of the blood-brain barrier. This specific targeting capability, coupled with its relatively small size, makes HAIYPRH a promising ligand for the development of novel therapeutics designed to selectively accumulate at pathological sites while minimizing off-target effects. This technical guide provides a comprehensive overview of the HAIYPRH peptide, including its core properties, mechanism of action, and detailed experimental protocols for its synthesis and characterization.

Core Properties of the HAIYPRH Peptide

The HAIYPRH peptide is a linear sequence of seven amino acids: L-Histidine, L-Alanine, L-Isoleucine, L-Tyrosine, L-Proline, L-Arginine, and L-Histidine. Its primary function is to act as a targeting moiety by binding with high affinity to the transferrin receptor.[1][2][3]

Physicochemical Properties

| Property | Value | Reference |

| Amino Acid Sequence | His-Ala-Ile-Tyr-Pro-Arg-His | [4] |

| Molecular Formula | C41H59N13O9 | |

| Molecular Weight | 914.0 g/mol | |

| Binding Target | Human Transferrin Receptor (TfR) | [1][2][3] |

| Binding Affinity (Kd) | ~10 nM | [1][2] |

Key Features

-

High Affinity and Specificity: HAIYPRH binds to the transferrin receptor with a dissociation constant (Kd) in the nanomolar range, indicating a strong and specific interaction.[1][2]

-

Distinct Binding Site: The binding site of HAIYPRH on the transferrin receptor is different from that of its natural ligand, transferrin (Tf).[5] This is a significant advantage as it avoids competition with endogenous transferrin, which is present at high concentrations in the bloodstream.

-

Receptor-Mediated Endocytosis: Upon binding to the TfR, the HAIYPRH peptide is internalized into the cell via receptor-mediated endocytosis.[4] This mechanism allows for the efficient intracellular delivery of conjugated therapeutic payloads.

-

Blood-Brain Barrier Penetration: The high expression of TfR on the blood-brain barrier endothelium enables HAIYPRH-functionalized nanocarriers to traverse this highly selective barrier and access the central nervous system.

-

Tumor Targeting: Many types of cancer cells overexpress TfR to meet their increased iron demand for rapid proliferation. This makes HAIYPRH an effective tool for targeting tumors.[3]

Mechanism of Action: Targeting the Transferrin Receptor

The therapeutic potential of the HAIYPRH peptide is rooted in its ability to hijack the natural transferrin receptor-mediated endocytosis pathway. This process is crucial for cellular iron uptake and is constitutively active in many cell types, particularly those with high metabolic rates.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of HAIYPRH

This protocol outlines the manual synthesis of the HAIYPRH peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-His(Trt)-Wang resin

-

Fmoc-protected amino acids: Fmoc-Arg(Pbf)-OH, Fmoc-Pro-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ile-OH, Fmoc-Ala-OH, Fmoc-His(Trt)-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-His(Trt)-Wang resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Pre-activate the next Fmoc-amino acid (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the activated amino acid solution.

-

Add the coupling mixture to the resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence (Arg, Pro, Tyr, Ile, Ala, His).

-

Cleavage and Deprotection:

-

After the final coupling and deprotection, wash the resin with DCM and dry it.

-

Treat the resin with the cleavage cocktail for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

-

Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide, wash with diethyl ether, and air dry.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

-

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

This protocol describes the determination of the binding affinity of HAIYPRH for the transferrin receptor using SPR.

Materials:

-

SPR instrument and sensor chips (e.g., CM5 chip)

-

Recombinant human transferrin receptor (soluble ectodomain)

-

HAIYPRH peptide

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Chip Preparation and Ligand Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Activate the carboxyl groups on the sensor surface with a mixture of EDC and NHS.

-

Inject the transferrin receptor solution over the activated surface to allow for covalent immobilization via amine coupling.

-

Deactivate any remaining active sites with ethanolamine.

-

-

Analyte Binding:

-

Prepare a series of dilutions of the HAIYPRH peptide in running buffer.

-

Inject the HAIYPRH solutions sequentially over the immobilized TfR surface, from the lowest to the highest concentration.

-

Include a buffer-only injection as a blank.

-

-

Data Analysis:

-

Record the sensorgrams for each concentration.

-

Fit the binding data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Confocal Microscopy for Cellular Uptake Visualization

This protocol details the visualization of HAIYPRH-mediated cellular uptake using a fluorescently labeled version of the peptide.

Materials:

-

Fluorescently labeled HAIYPRH (e.g., FITC-HAIYPRH)

-

TfR-overexpressing cancer cell line (e.g., HeLa or U87 cells)

-

Cell culture medium and supplements

-

Confocal microscope

-

Glass-bottom dishes or chamber slides

-

Paraformaldehyde (PFA) for fixation

-

DAPI for nuclear staining

Procedure:

-

Cell Culture: Seed the TfR-overexpressing cells onto glass-bottom dishes and culture until they reach 50-70% confluency.

-

Peptide Incubation:

-

Replace the culture medium with fresh medium containing the desired concentration of FITC-HAIYPRH.

-

Incubate the cells for various time points (e.g., 30 min, 1h, 2h) at 37°C.

-

-

Cell Fixation and Staining:

-

Wash the cells with PBS to remove unbound peptide.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Stain the cell nuclei with DAPI for 5 minutes.

-

Wash the cells with PBS.

-

-

Imaging:

-

Mount the dishes on the confocal microscope.

-

Acquire images using appropriate laser lines and filters for FITC and DAPI.

-

Analyze the images to observe the subcellular localization of the FITC-HAIYPRH.

-

Quantitative Data Summary

In Vitro Cellular Uptake

| Cell Line | Nanoparticle Formulation | Uptake Enhancement vs. Non-Targeted | Reference |

| U87 MG (human glioblastoma) | HAIYPRH-modified liposomes | Significantly higher than unmodified liposomes | [6] |

| HeLa (human cervical cancer) | HAIYPRH-conjugated gold nanoparticles | Increased uptake speed in the presence of transferrin | |

| A549 (human lung carcinoma) | HAIYPRH-conjugated gold nanoparticles | Increased uptake speed and decreased endocytosis force in the presence of transferrin |

In Vivo Performance

| Animal Model | Formulation | Outcome | Reference |

| Glioma-bearing mice | HAIYPRH-modified drug co-delivery system | More efficient tumor accumulation compared to the unmodified system | [6] |

| Ischemic stroke mouse model | T7-conjugated PEGylated liposomes | Enhanced anti-ischemic stroke effect |

Conclusion

The HAIYPRH peptide has emerged as a robust and versatile tool for targeted drug delivery. Its high affinity for the transferrin receptor, coupled with a well-understood mechanism of internalization, provides a solid foundation for the rational design of next-generation therapeutics. The experimental protocols detailed in this guide offer a starting point for researchers to synthesize, characterize, and evaluate HAIYPRH-based constructs. Further research focusing on optimizing linker chemistry, payload conjugation, and in vivo characterization will undoubtedly unlock the full therapeutic potential of this promising targeting ligand.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Peptide-Functionalized Nanoparticles-Encapsulated Cyclin-Dependent Kinases Inhibitor Seliciclib in Transferrin Receptor Overexpressed Cancer Cells | MDPI [mdpi.com]

- 3. A stabilized retro-inverso peptide ligand of transferrin receptor for enhanced liposome-based hepatocellular carcinoma-targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US6743893B2 - Receptor-mediated uptake of peptides that bind the human transferrin receptor - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

The HAIYPRH Peptide: A Technical Guide to its Discovery, History, and Application in Targeted Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The HAIYPRH peptide, also known as T7, is a heptapeptide that has emerged as a significant tool in the field of targeted drug delivery. Its discovery through phage display technology revealed its high affinity and specificity for the human transferrin receptor (TfR), a protein often overexpressed on the surface of cancer cells and the endothelial cells of the blood-brain barrier. This technical guide provides an in-depth overview of the discovery, history, and functional characterization of the HAIYPRH peptide. It includes a compilation of quantitative data, detailed experimental protocols for its study, and visualizations of its mechanism of action and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development seeking to leverage the HAIYPRH peptide for targeted therapeutic strategies.

Discovery and History

The HAIYPRH peptide was identified through a phage display screening process, a powerful technique for discovering peptide ligands for a variety of targets.[1] The screening was conducted by biopanning a random 7-mer peptide phage display library against chicken embryo fibroblast cells engineered to express the human transferrin receptor (hTfR).[2] This cell-based selection strategy was designed to identify peptides that could bind to the TfR in its native conformation on the cell surface.

Competition studies revealed that the binding of HAIYPRH to the TfR is not inhibited by transferrin (Tf), the natural ligand for the receptor.[3] This indicates that HAIYPRH binds to a site on the TfR that is distinct from the transferrin binding site.[3] This non-competitive binding is a significant advantage for in vivo applications, as the peptide's targeting efficacy is not compromised by the presence of endogenous transferrin.[3] In fact, studies have shown that the presence of transferrin can even enhance the cellular uptake of T7-conjugated nanostructures.[4]

Following its discovery, the HAIYPRH peptide has been widely explored as a targeting moiety for the delivery of various therapeutic and diagnostic agents, including small molecule drugs, nucleic acids, and nanoparticles, to tumors and the central nervous system.[5]

Quantitative Data

The following tables summarize the key quantitative data associated with the HAIYPRH peptide and its conjugates.

Table 1: Binding Affinity of HAIYPRH and its Analogs to the Transferrin Receptor

| Ligand | Binding Affinity (Kd) | Cell Line/System | Notes | Reference |

| HAIYPRH (T7) | ~10 nM | Not specified | High affinity binding. | [6] |

| GFP-HAIYPRH | 3.6 x 10⁻⁴ M | CEF+hTfR cells | Affinity of a Green Fluorescent Protein fusion. | [2] |

| GFP-THRPPMWSPVWP | 2.3 x 10⁻⁸ M | CEF+hTfR cells | Affinity of a different TfR-binding peptide fusion for comparison. | [2] |

Note: The significant discrepancy in the reported binding affinities for HAIYPRH may be attributed to the different methodologies used for measurement and the context of the peptide (free vs. fused to a large protein like GFP). The ~10 nM value is more frequently cited in literature discussing its application in targeted delivery.

Table 2: In Vitro Efficacy of HAIYPRH-Drug Conjugates

| Conjugate | Cell Line | IC50 | Notes | Reference |

| PAMAM-PEG-T7/Doxorubicin | Not specified | 231.5 nM (with Tf) | Demonstrates enhanced efficacy in the presence of transferrin. | [7] |

| PAMAM-PEG-T7/Doxorubicin | Not specified | 676.7 nM (without Tf) | Baseline efficacy of the doxorubicin-loaded nanoparticle. | [7] |

| HAIYPRH-Epirubicin | LN229 (high TfR) | Significantly lower than free Epirubicin | Cytotoxicity correlates with TfR expression. | [8] |

| HAIYPRH-Epirubicin | U87 (low TfR) | Higher than free Epirubicin | Reduced efficacy in cells with low TfR expression. | [8] |

Table 3: Physicochemical Properties and Cellular Uptake Dynamics of T7-Conjugated Nanoparticles

| Nanoparticle | Property | Value | Cell Line | Notes | Reference |

| AuNP-T7 | Size | 55.0 ± 3.7 nm | N/A | Gold nanoparticle conjugated with T7. | [7] |

| AuNPs | Size | 50.3 ± 3.6 nm | N/A | Unconjugated gold nanoparticle. | [7] |

| AuNP-T7 | Zeta Potential | -14.5 ± 3.4 mV | N/A | [7] | |

| AuNPs | Zeta Potential | -25 ± 2.64 mV | N/A | [7] | |

| AuNP-T7 | Uptake Force | Decreased with Tf | A549 | Transferrin facilitates uptake by reducing the required force. | [4][7][9] |

| AuNP-T7 | Uptake Speed | Increased with Tf | A549, HeLa | Transferrin enhances the speed of internalization. | [4][7][9] |

| AuNP-T7 | Uptake Duration | Decreased with Tf | A549, HeLa | Transferrin reduces the time for cellular entry. | [4][7][9] |

| AuNP-T7 | Uptake Speed | Decreased with Tf | Vero | In cells without TfR overexpression, Tf hinders uptake. | [4][7][9] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the HAIYPRH peptide.

Discovery of HAIYPRH via Phage Display

Objective: To identify peptide sequences that bind to the human transferrin receptor on the surface of living cells.

Materials:

-

Ph.D.-7™ Phage Display Peptide Library (e.g., from New England BioLabs)

-

Chicken embryo fibroblast cells expressing the human transferrin receptor (CEF+hTfR)

-

Parental chicken embryo fibroblast cells (CEF) for negative selection

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Serum-free Opti-MEM (Gibco)

-

Phosphate Buffered Saline (PBS)

-

Glycine-HCl (pH 2.2) for elution

-

Tris-HCl (pH 9.1) for neutralization

-

Luria-Bertani (LB) medium and agar plates

-

E. coli host strain (e.g., ER2738)

-

IPTG and X-Gal for plaque screening

Protocol:

-

Cell Preparation: Culture CEF+hTfR and CEF cells in DMEM with 10% FBS. Prior to biopanning, wash the cells and incubate in serum-free Opti-MEM for 1 hour at 37°C.[2]

-

Negative Selection (Pre-clearing): Incubate the phage library with a confluent monolayer of CEF cells for 1 hour at 4°C to remove phage that bind to non-target cell surface proteins.

-

Positive Selection (Pannning): Transfer the pre-cleared phage library to a plate with a confluent monolayer of CEF+hTfR cells. Incubate for 1-2 hours at 4°C to allow phage to bind to the hTfR.[2]

-

Washing: Wash the cells extensively with cold PBS to remove non-bound phage. The stringency of washing can be increased in subsequent rounds of panning.

-

Elution: Elute the bound phage by adding Glycine-HCl (pH 2.2) and incubating for 10 minutes.

-

Neutralization: Neutralize the eluted phage with Tris-HCl (pH 9.1).

-

Amplification: Infect an early-log phase culture of E. coli with the eluted phage and amplify overnight in LB medium.

-

Phage Precipitation and Titer: Precipitate the amplified phage from the culture supernatant using polyethylene glycol (PEG)/NaCl. Titer the phage on LB/IPTG/X-Gal plates to determine the plaque-forming units (pfu)/ml.

-

Subsequent Rounds of Panning: Repeat the panning procedure for 3-5 rounds to enrich for high-affinity binders.

-

Clone Selection and Sequencing: After the final round, isolate individual phage plaques. Amplify each clone and sequence the integrated peptide-coding DNA to identify the peptide sequences.

Synthesis and Purification of HAIYPRH Peptide

Objective: To chemically synthesize and purify the HAIYPRH peptide.

Materials:

-

Fmoc-protected amino acids (Fmoc-His(Trt)-OH, Fmoc-Ala-OH, Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH)

-

Rink Amide MBHA resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Acetonitrile (ACN)

-

Reverse-phase C18 HPLC column

Protocol:

-

Solid-Phase Peptide Synthesis (SPPS):

-

Swell the Rink Amide resin in DMF.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin's amine.

-

Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-His(Trt)-OH) with HBTU and DIPEA in DMF and couple it to the deprotected resin.

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (H-A-I-Y-P-R-H).

-

-

Cleavage and Deprotection:

-

After the final amino acid is coupled, wash the resin with DMF and DCM and dry it.

-

Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

-

Peptide Precipitation:

-

Filter the resin and precipitate the crude peptide from the TFA solution by adding cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold ether.

-

-

Purification by HPLC:

-

Dissolve the crude peptide in a solution of water and ACN with 0.1% TFA.

-

Purify the peptide using a preparative reverse-phase C18 HPLC column with a linear gradient of ACN in water (both containing 0.1% TFA).[10][11][12][13][14] For example, a gradient of 5% to 65% ACN over 30 minutes.

-

Monitor the elution at 220 nm and collect fractions corresponding to the major peptide peak.

-

-

Analysis and Lyophilization:

-

Analyze the purity of the collected fractions by analytical HPLC and confirm the identity by mass spectrometry.

-

Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

-

In Vitro Cellular Uptake Assay

Objective: To quantify the cellular uptake of HAIYPRH-conjugated nanoparticles.

Materials:

-

Cancer cell lines with varying TfR expression (e.g., MDA-MB-231, U87-MG, A549) and a low-TfR expressing control cell line (e.g., L929).[6][15]

-

FITC-labeled HAIYPRH-conjugated nanoparticles (PPM NPs-Cys-T7-FITC).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Phosphate Buffered Saline (PBS).

-

Trypsin-EDTA.

-

Flow cytometer.

-

Fluorescence microscope.

-

DAPI for nuclear staining.

Protocol:

-

Cell Seeding: Seed the cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.[15]

-

Treatment: Wash the cells with PBS and then add fresh medium containing the FITC-labeled nanoparticles at a desired concentration (e.g., 1.5 mg/mL).[15]

-

Incubation: Incubate the cells for a specified time (e.g., 2 hours) at 37°C in a 5% CO₂ incubator.[15]

-

Harvesting:

-

Wash the cells three times with cold PBS to remove extracellular nanoparticles.

-

Trypsinize the cells and collect them by centrifugation.

-

-

Flow Cytometry Analysis:

-

Resuspend the cell pellet in PBS.

-

Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the FITC channel. The mean fluorescence intensity (MFI) is used to quantify uptake.

-

-

Fluorescence Microscopy:

-

For visualization, seed cells on glass coverslips in a 24-well plate.

-

After treatment and washing as described above, fix the cells with 4% paraformaldehyde.

-

Stain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize the cellular localization of the FITC-labeled nanoparticles using a fluorescence microscope.

-

In Vivo Biodistribution Study

Objective: To evaluate the tumor-targeting ability and organ distribution of HAIYPRH-conjugated nanoparticles in a tumor-bearing animal model.

Materials:

-

Immunodeficient mice (e.g., BALB/c nude mice).

-

Tumor cells that form subcutaneous tumors (e.g., HT-29).

-

HAIYPRH-conjugated nanoparticles labeled with a near-infrared fluorescent dye (e.g., PTX-MHI).[16]

-

In vivo imaging system (e.g., IVIS).

Protocol:

-

Tumor Model Development: Subcutaneously inject the tumor cells into the flank of the mice. Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).

-

Nanoparticle Administration: Intravenously inject the fluorescently labeled HAIYPRH-conjugated nanoparticles into the tail vein of the tumor-bearing mice.[16]

-

In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 8, 12, 24 hours), anesthetize the mice and acquire whole-body fluorescence images using an in vivo imaging system.[16]

-

Ex Vivo Organ Imaging: At the final time point, euthanize the mice and harvest the major organs (tumor, heart, liver, spleen, lungs, kidneys).[16]

-

Ex Vivo Analysis: Image the harvested organs to determine the fluorescence intensity in each tissue. Quantify the fluorescence signal to assess the biodistribution and tumor accumulation of the nanoparticles.[16]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows associated with the HAIYPRH peptide.

HAIYPRH-Mediated Endocytosis Pathway

Caption: HAIYPRH binds to TfR, leading to clathrin-mediated endocytosis and drug release.

Experimental Workflow for Discovery and Validation

Caption: Workflow from phage display discovery to in vivo validation of HAIYPRH.

Conclusion

The HAIYPRH peptide represents a successfully identified and validated targeting ligand for the transferrin receptor. Its unique binding characteristics and proven efficacy in mediating the targeted delivery of therapeutic agents make it a valuable tool in the development of novel cancer therapies and treatments for central nervous system disorders. This technical guide has provided a comprehensive overview of the discovery, characterization, and application of the HAIYPRH peptide, with the aim of facilitating further research and development in this promising area. The detailed protocols and quantitative data presented herein should serve as a valuable resource for scientists and researchers in the field.

References

- 1. Transferrin receptor targeting segment T7 containing peptide gene delivery vectors for efficient transfection of brain tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US6743893B2 - Receptor-mediated uptake of peptides that bind the human transferrin receptor - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Revealing the Dynamic Mechanism by Which Transferrin Promotes the Cellular Uptake of HAIYPRH Peptide-Conjugated Nanostructures by Force Tracing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Transferrin Receptor Peptides for Brain Delivery - Creative Peptides [creative-peptides.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. researchgate.net [researchgate.net]

- 10. protocols.io [protocols.io]

- 11. bachem.com [bachem.com]

- 12. Purification of Synthetic Peptides by High Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 13. agilent.com [agilent.com]

- 14. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Benefit of a Short Chain Peptide as a Targeting Ligand of Nanocarriers for a Brain-Driven Purpose - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of HAIYPRH Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Structure

HAIYPRH is a heptapeptide with the amino acid sequence His-Ala-Ile-Tyr-Pro-Arg-His. The hydrochloride salt form enhances its stability and solubility in aqueous media.

Table 1: Chemical Identity of HAIYPRH Hydrochloride

| Parameter | Value | Reference |

| IUPAC Name | L-Histidyl-L-alanyl-L-isoleucyl-L-tyrosyl-L-prolyl-L-arginyl-L-histidine hydrochloride | N/A |

| Sequence | His-Ala-Ile-Tyr-Pro-Arg-His (HAIYPRH) | [1] |

| Molecular Formula | C41H61ClN14O9 | [1] |

| Molecular Weight | 929.46 g/mol | [1] |

| CAS Number | Not available | N/A |

Physical Properties

The physical properties of a peptide are crucial for its formulation and delivery. While some specific quantitative data for this compound are not publicly available, this section summarizes the known properties and provides standard protocols for the determination of others.

Table 2: Physical Properties of this compound

| Property | Value | Experimental Protocol |

| Appearance | Solid, white to off-white powder | Visual Inspection |

| Melting Point | Data not available | See Protocol 1 |

| Boiling Point | Decomposes before boiling | Not applicable for peptides |

| Solubility | Water: ≥ 100 mg/mL[1] Organic Solvents: Data not available | See Protocol 2 |

| Specific Optical Rotation | Data not available | See Protocol 3 |

Chemical Properties

The chemical properties dictate the reactivity, stability, and ionization state of the peptide, which are critical for its biological function and formulation.

Table 3: Chemical Properties of this compound

| Property | Value | Experimental Protocol |

| pKa | Data not available for the full peptide. The imidazole group of histidine has a pKa of ~6.0.[2] | See Protocol 4 |

| Purity | Commercially available up to >99% | See Protocol 5 |

Experimental Protocols

Protocol 1: Determination of Melting Point

The melting point of a peptide hydrochloride can be determined using a capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded. This range represents the melting point. For peptides, decomposition may be observed as a darkening of the sample.

Protocol 2: Determination of Solubility

The solubility of this compound in various solvents can be determined using the shake-flask method.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent to be tested (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: The suspension is filtered or centrifuged to remove undissolved solid. The concentration of the dissolved peptide in the supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as the mass of solute per volume of solvent (e.g., mg/mL).

Protocol 3: Measurement of Specific Optical Rotation

The specific optical rotation is a characteristic property of chiral molecules like peptides and is measured using a polarimeter.

Methodology:

-

Solution Preparation: A solution of this compound of a known concentration is prepared in a suitable solvent (e.g., water).

-

Polarimeter Calibration: The polarimeter is calibrated using a blank (the solvent used for the solution).

-

Measurement: The optical rotation of the sample solution is measured at a specific wavelength (typically the sodium D-line at 589 nm) and temperature (e.g., 20 °C).

-

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length of the polarimeter tube in decimeters, and c is the concentration of the solution in g/mL.

Protocol 4: Determination of pKa Values

The pKa values of the ionizable groups in HAIYPRH (the N-terminus, the C-terminus, and the side chains of Histidine and Arginine) can be determined by potentiometric titration or capillary electrophoresis.

Methodology (Potentiometric Titration):

-

Solution Preparation: A solution of this compound of known concentration is prepared in deionized water.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.

-

Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa values correspond to the pH at the midpoints of the buffering regions of the curve.

Protocol 5: Purity Assessment by HPLC

The purity of this compound is typically assessed by reverse-phase high-performance liquid chromatography (RP-HPLC).

Methodology:

-

Sample Preparation: A solution of this compound is prepared in the mobile phase.

-

Chromatographic Conditions:

-

Column: A C18 column is commonly used for peptide separations.

-

Mobile Phase: A gradient of two solvents is typically used, for example, Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

-

Gradient: A linear gradient from a low to a high percentage of Solvent B is run to elute the peptide and any impurities.

-

Detection: UV detection at a wavelength of 214 nm or 280 nm.

-

-

Data Analysis: The purity is calculated based on the area of the main peptide peak relative to the total area of all peaks in the chromatogram.

Signaling Pathway and Experimental Workflow Visualizations

Transferrin Receptor-Mediated Endocytosis

This compound functions by binding to the transferrin receptor (TfR) on the cell surface, hijacking the natural endocytic pathway for iron uptake to deliver its cargo into the cell.

Caption: Transferrin receptor-mediated endocytosis of a HAIYPRH-drug conjugate.

Experimental Workflow for Peptide-Targeted Drug Delivery

The following diagram illustrates a typical experimental workflow for developing and evaluating a drug delivery system targeted with HAIYPRH.

Caption: General workflow for developing HAIYPRH-targeted drug delivery systems.

Conclusion

This compound is a peptide of significant interest in the field of targeted drug delivery. While its biological activity is well-documented, a complete profile of its physical and chemical properties is not yet available in the public literature. This guide consolidates the existing data and provides standardized protocols for the experimental determination of the remaining key parameters. The continued investigation and characterization of this compound will be instrumental in optimizing its use in advanced therapeutic applications.

References

In Silico Modeling of HAIYPRH Binding to the Transferrin Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The peptide HAIYPRH, also known as T7, has emerged as a promising ligand for targeted drug delivery due to its high affinity and specificity for the human Transferrin Receptor (TfR).[1][2][3] Unlike the endogenous ligand transferrin (Tf), HAIYPRH binds to a distinct site on the TfR, thereby avoiding competition with circulating Tf and enhancing its potential for therapeutic applications.[1] This technical guide provides an in-depth overview of the in silico methodologies used to model the binding of HAIYPRH to TfR. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational approaches to understand and optimize this interaction for targeted therapies. The guide details experimental protocols for both in silico modeling and biophysical validation, presents quantitative data in a structured format, and utilizes visualizations to elucidate key pathways and workflows.

Introduction to HAIYPRH and the Transferrin Receptor (TfR)

The Transferrin Receptor (TfR), a transmembrane glycoprotein, is essential for iron homeostasis through its role in the cellular uptake of iron-bound transferrin.[4] Its expression is significantly upregulated in proliferating cells, such as cancer cells, making it an attractive target for the delivery of therapeutic agents.[1]

The heptapeptide HAIYPRH (His-Ala-Ile-Tyr-Pro-Arg-His) was identified through phage display as a high-affinity ligand for the human TfR.[1] A key advantage of HAIYPRH is that its binding to TfR is not inhibited by the natural ligand, transferrin, suggesting a different binding site.[1][5] This non-competitive binding nature makes HAIYPRH a robust candidate for targeted drug delivery systems, capable of ferrying therapeutic payloads across cellular membranes and the blood-brain barrier.[6][7] One study has suggested that the T7 peptide targets a small cavity on the surface of the TfR.[5][8]

In Silico Modeling of the HAIYPRH-TfR Interaction

Computational modeling provides a powerful toolkit to investigate the molecular details of the HAIYPRH-TfR interaction, predict binding affinity, and identify key interacting residues. This section outlines a general workflow for such an in silico study.

In Silico Modeling Workflow

The following diagram illustrates a typical workflow for the in silico modeling of the HAIYPRH peptide binding to the TfR protein.

Caption: A generalized workflow for the in silico analysis of peptide-protein interactions.

Detailed In Silico Protocols

Objective: To obtain and prepare high-quality 3D structures of the human Transferrin Receptor and the HAIYPRH peptide for docking and simulation.

Protocol:

-

Receptor Structure Retrieval:

-

Obtain the crystal structure of the human Transferrin Receptor ectodomain from the Protein Data Bank (PDB). A suitable entry is, for example, PDB ID: 1CX8.

-

Using molecular visualization software (e.g., PyMOL, UCSF Chimera), remove any co-crystallized ligands, water molecules, and non-essential protein chains.

-

Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH (7.4).

-

Perform energy minimization using a molecular mechanics force field (e.g., AMBER, CHARMM) to relieve any steric clashes.

-

-

Peptide Structure Generation:

-

Generate the 3D structure of the HAIYPRH peptide using peptide building tools available in software like PyMOL, Avogadro, or dedicated web servers.

-

Due to the inherent flexibility of short peptides, it is recommended to generate an ensemble of peptide conformations. This can be achieved through short molecular dynamics simulations of the peptide in solution or by using peptide structure prediction tools.

-

Assign appropriate atom types and charges to the peptide atoms.

-

Objective: To predict the binding pose of HAIYPRH on the surface of TfR and to obtain an initial estimate of the binding affinity.

Protocol (using AutoDock as an example):

-

Input File Preparation:

-

Convert the prepared TfR and HAIYPRH structures into the PDBQT file format using AutoDockTools (ADT). This format includes atomic charges and atom type definitions.

-

-

Grid Box Definition:

-

Define a 3D grid box that encompasses the entire surface of the TfR ectodomain to allow for a blind docking approach, as the precise binding site of HAIYPRH is not definitively known from crystal structures. The grid box should be large enough to accommodate the peptide in various orientations.

-

-

Running AutoGrid:

-

Execute AutoGrid to pre-calculate grid maps for each atom type in the peptide. This step speeds up the subsequent docking calculations.

-

-

Running AutoDock:

-

Configure the docking parameters in a docking parameter file (.dpf). Key parameters include the number of genetic algorithm runs, population size, and the number of energy evaluations.

-

Launch the AutoDock calculation. AutoDock will perform a series of docking runs to explore different conformations and orientations of the peptide within the defined grid box.

-

-

Analysis of Results:

-

Analyze the docking results, which are typically clustered into groups of similar binding poses.

-

Examine the top-ranked clusters based on their predicted binding energies and cluster size.

-

Visualize the predicted binding poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).

-

Objective: To refine the docked HAIYPRH-TfR complex, assess its stability, and obtain a more accurate estimation of the binding free energy.

Protocol (using GROMACS as an example):

-

System Setup:

-

Select the most promising binding pose from the molecular docking results as the starting structure for the MD simulation.

-

Place the complex in a simulation box of appropriate size and shape (e.g., a cubic or dodecahedron box).

-

Solvate the system with a chosen water model (e.g., TIP3P, SPC/E).

-

Add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological ionic strength.

-

-

Energy Minimization:

-

Perform energy minimization of the entire system to remove any steric clashes introduced during the setup.

-

-

Equilibration:

-

Perform a two-phase equilibration process:

-

NVT (constant Number of particles, Volume, and Temperature) equilibration: Heat the system to the desired temperature (e.g., 310 K) while keeping the protein-peptide complex restrained.

-

NPT (constant Number of particles, Pressure, and Temperature) equilibration: Equilibrate the system at the desired pressure (e.g., 1 bar) to ensure the correct density of the solvent.

-

-

-

Production MD Run:

-

Run the production MD simulation for a sufficient length of time (e.g., 100-500 nanoseconds) to allow for the system to reach equilibrium and to sample a representative range of conformations.

-

-

Trajectory Analysis:

-

Analyze the resulting trajectory to assess the stability of the complex (e.g., by calculating the root-mean-square deviation - RMSD).

-

Calculate the binding free energy using methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

-

Identify key interacting residues and the nature of their interactions (e.g., hydrogen bonds, salt bridges, hydrophobic contacts) over the course of the simulation.

-

Experimental Validation of Binding

In silico predictions should always be validated by experimental methods to confirm the binding affinity and kinetics of the HAIYPRH-TfR interaction.

Experimental Workflow

The following diagram outlines a typical experimental workflow for validating the binding of a peptide to its receptor.

Caption: A standard experimental workflow for characterizing peptide-protein interactions.

Detailed Experimental Protocols

Objective: To measure the real-time binding kinetics (association and dissociation rates) and determine the binding affinity (Kd) of HAIYPRH to TfR.

Protocol:

-

Immobilization of TfR:

-

The TfR protein is typically immobilized on the surface of a sensor chip (e.g., a CM5 chip) via amine coupling.

-

-

Analyte Injection:

-

A series of concentrations of the HAIYPRH peptide are injected over the sensor surface.

-

-

Data Acquisition:

-

The binding of the peptide to the immobilized receptor is monitored in real-time as a change in the refractive index, measured in resonance units (RU).

-

-

Data Analysis:

-

The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Objective: To determine the thermodynamic parameters of the HAIYPRH-TfR binding interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Protocol:

-

Sample Preparation:

-

A solution of the TfR protein is placed in the sample cell of the calorimeter.

-

A solution of the HAIYPRH peptide at a higher concentration is loaded into the injection syringe. Both solutions must be in the same buffer to minimize heats of dilution.

-

-

Titration:

-

The peptide solution is titrated into the protein solution in a series of small injections.

-

-

Heat Measurement:

-

The heat released or absorbed during each injection is measured.

-

-

Data Analysis:

Quantitative Data Summary

The following table summarizes the key quantitative data related to the binding of HAIYPRH to TfR.

| Parameter | In Silico Predicted Value | Experimental Value | Method | Reference |

| Binding Affinity (Kd) | Not available in literature | ~10 nM | Phage Display | [11] |

| Binding Site on TfR | Predicted to be a surface cavity | Distinct from Transferrin binding site | In silico inference / Competition assays | [1][5][8] |

| Key Interacting Residues | Not available in literature | Not available in literature | - | - |

Note: While a specific in silico study providing a predicted binding affinity for the HAIYPRH-TfR interaction is not currently available in the public domain, the experimentally determined high affinity underscores the potential of this peptide for targeted applications. Future in silico studies are warranted to further elucidate the molecular determinants of this interaction.

TfR-Mediated Endocytosis Signaling Pathway

The binding of a ligand to the TfR initiates a cascade of events leading to its internalization via clathrin-mediated endocytosis. Understanding this pathway is crucial for designing drug delivery systems that can effectively exploit this entry route.

Caption: The signaling cascade of TfR-mediated endocytosis initiated by ligand binding.

Upon binding of HAIYPRH to the TfR, the receptor-ligand complex is recognized by the adaptor protein AP2.[10][12][13] This recruits clathrin to the plasma membrane, initiating the formation of a clathrin-coated pit.[4][14][15] The pit invaginates and is pinched off from the membrane by the GTPase dynamin, forming a clathrin-coated vesicle.[12][13] The vesicle is then uncoated and fuses with an early endosome. The acidic environment of the endosome can facilitate the release of a conjugated therapeutic agent. The TfR is then typically sorted to recycling endosomes and returned to the cell surface for further rounds of ligand binding and internalization.[4][14]

Conclusion

The in silico modeling of the HAIYPRH peptide's interaction with the Transferrin Receptor provides a valuable framework for understanding the molecular basis of this high-affinity binding. While experimental data confirms a strong interaction, detailed computational studies are needed to precisely map the binding site and quantify the energetic contributions of individual residues. The methodologies outlined in this guide offer a comprehensive approach for researchers to conduct such investigations, from initial docking predictions to rigorous validation through molecular dynamics simulations and biophysical assays. A thorough understanding of this interaction at the molecular level will undoubtedly accelerate the development of novel and more effective TfR-targeted therapeutics.

References

- 1. Transferrin receptor targeting segment T7 containing peptide gene delivery vectors for efficient transfection of brain tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptide T7-modified polypeptide with disulfide bonds for targeted delivery of plasmid DNA for gene therapy of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. The Intracellular Trafficking Pathway of Transferrin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Transferrin Receptor Peptides for Brain Delivery - Creative Peptides [creative-peptides.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. PepSite: prediction of peptide-binding sites from protein surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. MDockPeP: A Web Server for Blind Prediction of Protein–Peptide Complex Structures | Springer Nature Experiments [experiments.springernature.com]

- 12. gosset.ai [gosset.ai]

- 13. Clathrin-Mediated Endocytosis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

HAIYPRH Peptide: A Technical Guide to Sequence Analysis, Receptor Targeting, and Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heptapeptide HAIYPRH, also known as T7, is a synthetic peptide that has garnered significant interest in the field of targeted drug delivery. Identified through phage display technology, HAIYPRH exhibits a high binding affinity and specificity for the human transferrin receptor 1 (TfR1), a protein often overexpressed on the surface of cancer cells and the endothelial cells of the blood-brain barrier. A key advantage of the HAIYPRH peptide is its ability to bind to an epitope on TfR1 that is distinct from the binding site of its natural ligand, transferrin, thereby circumventing competitive inhibition. This technical guide provides a comprehensive analysis of the HAIYPRH peptide, including its binding kinetics, cellular uptake mechanisms, and potential therapeutic applications. Detailed experimental protocols for key assays and a bioinformatic analysis of the peptide sequence are also presented to facilitate further research and development.

Introduction

The targeted delivery of therapeutic agents to specific cells or tissues is a paramount objective in modern medicine, aiming to enhance efficacy while minimizing off-target side effects. The human transferrin receptor 1 (TfR1, also known as CD71) has emerged as a prime target for this purpose due to its overexpression in a variety of pathological conditions, most notably in cancer and its crucial role in transporting substances across the blood-brain barrier. The HAIYPRH peptide, a seven-amino-acid sequence (His-Ala-Ile-Tyr-Pro-Arg-His), was discovered through phage display screening and has demonstrated a strong and specific interaction with TfR1.[1] Its non-competitive binding nature with respect to the endogenous ligand, transferrin, makes it an attractive candidate for the development of targeted drug delivery systems.[1] This guide delves into the technical aspects of the HAIYPRH peptide, offering a detailed analysis for researchers and drug development professionals.

HAIYPRH Peptide: Sequence Analysis and Motifs

The primary amino acid sequence of the HAIYPRH peptide is His-Ala-Ile-Tyr-Pro-Arg-His. A bioinformatic analysis of this sequence was performed to identify potential post-translational modification sites and protein-protein interaction motifs.

2.1. Phosphorylation Site Prediction

Analysis using the NetPhos 3.1 server predicts potential phosphorylation sites within the HAIYPRH sequence. The tyrosine (Y) residue is a potential substrate for phosphorylation.

2.2. Protein-Protein Interaction Motif Analysis

A search against the Eukaryotic Linear Motif (ELM) resource and the ScanProsite database did not identify any well-characterized, high-confidence linear motifs within the HAIYPRH sequence. This suggests that its binding to the transferrin receptor is likely conferred by its specific three-dimensional conformation rather than a common linear motif.

Quantitative Data

The following tables summarize the key quantitative data associated with the HAIYPRH peptide's interaction with the transferrin receptor and its effects when conjugated with therapeutic agents.

Table 1: Binding Affinity of HAIYPRH for the Transferrin Receptor

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) | ~10 nM | Phage Display Competition Assay | [2] |

| Affinity of GFP-HAIYPRH (Kd) | 2.4 x 10-4 M | Radio-iodinated Protein Binding Assay | [3] |

Note: The lower affinity of the GFP-HAIYPRH fusion protein was attributed by the authors to potential interference of the 125I labeling of the tyrosine residue with receptor binding.[3]

Table 2: Cellular Uptake Dynamics of HAIYPRH-Conjugated Gold Nanoparticles

| Cell Line | Treatment | Uptake Force (pN) | Uptake Speed (µm/s) | Reference |

| A549 (High TfR) | Control | 66.70 ± 22.86 | 0.396 | [4][5] |

| + Transferrin | 53.49 ± 16.83 | 0.496 | [4][5] | |

| HeLa (Lower TfR) | Control | 62.58 ± 22.41 | 0.332 | [5] |

| + Transferrin | Not significantly changed | 0.410 | [5] | |

| Vero (No TfR Overexpression) | Control | 74.69 ± 34.10 | 0.302 | [4][5] |

| + Transferrin | 69.17 ± 25.46 | 0.227 | [4][5] |

Table 3: In Vitro Cytotoxicity of HAIYPRH-Drug Conjugates

| Conjugate | Cell Line | IC50 | Reference |

| HAIYPRH-Epirubicin | LN229 (High TfR) | High Cytotoxicity | [6] |

| U87 (Low TfR) | Low Cytotoxicity | [6] | |

| PAMAM-PEG-T7/Doxorubicin | A549 | 676.7 nM | [7] |

| PAMAM-PEG-T7/Doxorubicin + Transferrin | A549 | 231.5 nM | [7] |

| DT7-SS-DOX | U87 | 1.65 ± 0.20 µM | [8] |

| HepG2 | 1.58 ± 0.19 µM | [8] | |

| A549 | 3.55 ± 0.21 µM | [8] | |

| LO2 (Normal Cells) | 1.29 ± 0.18 µM | [8] |

Signaling Pathways and Experimental Workflows

4.1. Receptor-Mediated Endocytosis Signaling Pathway

The cellular uptake of the HAIYPRH peptide, and any cargo conjugated to it, is mediated by the binding to the transferrin receptor followed by clathrin-mediated endocytosis.

4.2. Experimental Workflow: Phage Display Screening

The following diagram illustrates the typical workflow for identifying target-binding peptides like HAIYPRH using a phage display library.

Experimental Protocols

5.1. Phage Display Screening for TfR1-Binding Peptides (Adapted from Lee et al., 2001[1])

-

Target Immobilization: Coat 96-well microtiter plates with purified human transferrin receptor 1 (TfR1) at a concentration of 10 µg/mL in PBS overnight at 4°C.

-

Blocking: Block the wells with 1% BSA in PBS for 1 hour at room temperature.

-

Panning: Add the phage display library (e.g., Ph.D.-7) to the wells and incubate for 1 hour at room temperature with gentle agitation.

-

Washing: Wash the wells 10 times with PBST (PBS with 0.05% Tween-20) to remove non-specifically bound phage.

-

Elution: Elute the bound phage by adding 0.1 M glycine-HCl, pH 2.2, and neutralize with 1 M Tris-HCl, pH 9.1.

-

Amplification: Infect E. coli (e.g., ER2738) with the eluted phage and amplify overnight.

-

Subsequent Rounds: Repeat the panning procedure for 3-5 rounds to enrich for high-affinity binders.

-

Clone Analysis: After the final round, isolate individual phage clones, sequence the inserted DNA to identify the peptide sequence, and confirm binding using ELISA.

5.2. Surface Plasmon Resonance (SPR) for Binding Affinity Determination

-

Chip Preparation: Immobilize purified TfR1 onto a CM5 sensor chip using standard amine coupling chemistry.

-

Peptide Preparation: Synthesize and purify the HAIYPRH peptide. Prepare a series of dilutions of the peptide in HBS-EP buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

-

Binding Analysis: Inject the peptide dilutions over the TfR1-functionalized and a reference flow cell at a constant flow rate (e.g., 30 µL/min).

-

Data Collection: Monitor the change in response units (RU) over time to obtain sensorgrams for each concentration.

-

Kinetic Analysis: Fit the sensorgram data to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

5.3. In Vitro Cellular Uptake Assay

-

Cell Culture: Plate cells of interest (e.g., A549, HeLa) in 24-well plates and grow to 80-90% confluency.

-

Peptide Conjugation: Conjugate the HAIYPRH peptide to a fluorescent dye (e.g., FITC) or a therapeutic agent.

-

Treatment: Incubate the cells with the HAIYPRH-conjugate at various concentrations for different time points (e.g., 1, 4, 24 hours) at 37°C.

-

Washing: Wash the cells three times with cold PBS to remove unbound conjugate.

-

Quantification: Lyse the cells and quantify the intracellular fluorescence using a plate reader. Alternatively, visualize cellular uptake using fluorescence microscopy or quantify by flow cytometry.

5.4. In Vivo Targeting Study in a Mouse Tumor Model

-

Tumor Xenograft Model: Subcutaneously inject human cancer cells (e.g., U87MG) into the flank of immunodeficient mice. Allow tumors to grow to a suitable size (e.g., 100-200 mm³).

-

Nanoparticle Formulation: Conjugate the HAIYPRH peptide to the surface of nanoparticles loaded with a fluorescent dye or a therapeutic agent.

-

Administration: Intravenously inject the HAIYPRH-conjugated nanoparticles and control (unconjugated) nanoparticles into the tumor-bearing mice.

-

Biodistribution Analysis: At various time points post-injection (e.g., 4, 24, 48 hours), euthanize the mice and harvest major organs (tumor, liver, spleen, kidneys, lungs, heart, brain).

-

Quantification: Homogenize the tissues and quantify the amount of nanoparticles in each organ by measuring fluorescence or drug concentration. Express the results as a percentage of the injected dose per gram of tissue (%ID/g).

Conclusion

The HAIYPRH peptide represents a promising targeting ligand for the development of advanced drug delivery systems. Its high affinity for the transferrin receptor, coupled with its non-competitive binding mechanism, provides a distinct advantage for targeting cancer cells and for transport across the blood-brain barrier. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to harness the potential of this versatile peptide. Further research into optimizing HAIYPRH-drug conjugates and evaluating their in vivo efficacy and safety will be crucial in translating this promising targeting moiety into clinical applications.

References

- 1. DSpace [repository.icr.ac.uk]

- 2. ScanProsite [prosite.expasy.org]

- 3. ELM-the Eukaryotic Linear Motif resource-2024 update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ScanProsite: detection of PROSITE signature matches and ProRule-associated functional and structural residues in proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 6. NetPhos 3.1 - DTU Health Tech - Bioinformatic Services [services.healthtech.dtu.dk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. New Transferrin Receptor-Targeted Peptide–Doxorubicin Conjugates: Synthesis and In Vitro Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Role of the Transferrin Receptor in HAIYPRH Peptide Uptake: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transferrin receptor (TfR), a transmembrane glycoprotein crucial for iron homeostasis, is a key target in advanced drug delivery systems. Its significant overexpression on the surface of malignant cells and the endothelial cells of the blood-brain barrier makes it an attractive portal for targeted therapeutic intervention.[1] The heptapeptide HAIYPRH, also known as T7, has emerged as a high-affinity ligand for the TfR, enabling the targeted delivery of various therapeutic and diagnostic payloads.[2][3][4] This technical guide provides an in-depth exploration of the biological role of the transferrin receptor in the uptake of the HAIYPRH peptide, detailing the underlying molecular mechanisms, quantitative data on its interaction, and comprehensive experimental protocols for its study.

Mechanism of HAIYPRH Uptake via the Transferrin Receptor

The primary mechanism by which cells internalize the HAIYPRH peptide is through transferrin receptor-mediated endocytosis. This process is a sophisticated cellular trafficking pathway that ensures the efficient uptake of molecules bound to the TfR.

Binding to the Transferrin Receptor

The HAIYPRH peptide specifically binds to the transferrin receptor.[2][4] A critical aspect of this interaction is that the T7 peptide's binding site on the TfR is distinct from that of its natural ligand, transferrin (Tf).[5][6] This non-competitive binding is a significant advantage for therapeutic applications, as the peptide's attachment to the receptor is not hindered by the presence of endogenous transferrin in the bloodstream.[2][6]

Clathrin-Mediated Endocytosis

The uptake of the TfR, both with and without a bound ligand, is primarily a constitutive process mediated by clathrin.[7][8][9] The binding of HAIYPRH to the TfR leverages this natural internalization pathway. The process can be summarized in the following steps:

-

Clustering: Ligand-bound TfRs cluster in specialized regions of the plasma membrane known as clathrin-coated pits.[10]

-

Invagination: These pits invaginate to form clathrin-coated vesicles, encapsulating the HAIYPRH-TfR complex.

-

Internalization: The vesicles bud off from the plasma membrane and move into the cytoplasm.

-

Endosomal Trafficking: The clathrin coat is shed, and the resulting vesicle fuses with early endosomes. The acidic environment of the endosome can facilitate the release of cargo.

-

Recycling: The transferrin receptor is then typically recycled back to the cell surface for further rounds of ligand uptake.[10]

Interestingly, the presence of transferrin has been shown to enhance the cellular uptake of T7-conjugated nanostructures. This is achieved by increasing the speed and decreasing the force required for endocytosis, suggesting a cooperative effect that can be harnessed for more efficient drug delivery.[11][12]

Quantitative Data on HAIYPRH-TfR Interaction and Uptake

The following tables summarize key quantitative data from studies on the interaction of the HAIYPRH peptide and its analogs with the transferrin receptor, as well as the efficiency of its uptake.

| Ligand | Receptor | Method | Binding Affinity (Kd) | Reference |

| HAIYPRH (T7) | Transferrin Receptor (TfR) | Not Specified | 10 nM | [2] |

| D-T7 (retro-inverso analog) | Transferrin Receptor (TfR) | Surface Plasmon Resonance (SPR) | Higher than L-T7 | [3] |

| Cell Line | TfR Expression Level | Uptake of T7-conjugated Nanoparticles (without Tf) | Uptake of T7-conjugated Nanoparticles (with Tf) | Reference |

| A549 | High | Force: 66.70 ± 22.86 pN; Speed: 0.396 µm/s | Force: 53.49 ± 16.83 pN; Speed: 0.496 µm/s | [11] |

| HeLa | Moderate | Force: 62.58 ± 22.41 pN; Speed: 0.332 µm/s | Force: Not significantly changed; Speed: 0.410 µm/s | [11] |

| Vero | Low/None | Force: 74.69 ± 34.10 pN; Speed: 0.302 µm/s | Force: 69.17 ± 25.46 pN; Speed: 0.227 µm/s | [11] |

| Cell Line | Relative TfR Expression (MFI) | Relative Cellular Uptake of T7-functionalized Nanoparticles (MFI) |

| MDA-MB-231 | ~250 | ~350 |

| SKOV-3 | ~150 | ~250 |

| U87-MG | ~100 | ~150 |

| A549 | ~50 | ~75 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between the HAIYPRH peptide and the transferrin receptor.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination